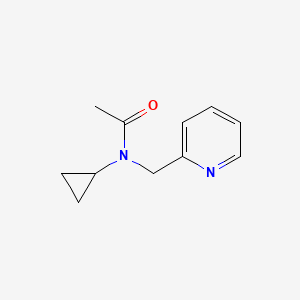
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclic amine that contains a piperazine ring and a cyclopropyl group. It is a white crystalline powder that is soluble in water and organic solvents. CPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other ligands. This results in the inhibition of the receptor's function, leading to a decrease in calcium influx and subsequent neurotransmitter release. This mechanism of action has been implicated in the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. This compound has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several areas of future research that could be pursued with Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of research involves the use of this compound as a tool to study the role of the NMDA receptor in addiction and substance abuse. Finally, further studies could be conducted to explore the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
合成方法
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-propan-2-ylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-propan-2-ylpiperazine with cyclopropyl isocyanate. Both methods result in the formation of this compound as a white crystalline powder.
科学研究应用
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research involves the use of this compound as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in learning and memory, and this compound has been shown to selectively block this receptor.
属性
IUPAC Name |
cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)12-5-7-13(8-6-12)11(14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKNVRLIOOPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)



![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)


![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)